Lipophilicity (XLogP3): 2‑Methoxyphenoxy vs. 1,3‑Benzodioxole Analog
The target compound exhibits an XLogP3 of 2.8, whereas the closest commercially available analog (methyl 4-{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]carbamoyl}benzoate) has an XLogP3 of 2.6 [1][2]. This +0.2 log-unit difference indicates slightly higher lipophilicity, which may enhance passive membrane diffusion but could also reduce aqueous solubility.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Methyl 4-{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]carbamoyl}benzoate: 2.6 |
| Quantified Difference | Δ = +0.2 log units (higher lipophilicity for the 2‑methoxyphenoxy derivative) |
| Conditions | XLogP3 calculation; same software version and algorithm applied to both compounds [1][2] |
Why This Matters
A difference of +0.2 logP can shift the predicted fraction absorbed in the human intestine by several percent, directly impacting hit prioritization in early drug discovery.
- [1] Kuujia. Methyl 4-{4-(2-methoxyphenoxy)but-2-yn-1-ylcarbamoyl}benzoate (CAS 1428364-12-8) – Chemical and Physical Properties. https://www.kuujia.com/cas-1428364-12-8.html (accessed 2026-05-09). View Source
- [2] Kuujia. Methyl 4-{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]carbamoyl}benzoate (CAS 1448065-45-9) – Chemical and Physical Properties. https://www.kuujia.com/cas-1448065-45-9.html (accessed 2026-05-09). View Source
